

Drobuline Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Drobuline Hydrochloride*

Cat. No.: *B1662737*

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Introduction

Drobuline Hydrochloride is an anti-arrhythmic agent with cardiac depressant activity.[1] It has been investigated for its potential in managing abnormal heart rhythms.[1] This technical guide provides a comprehensive overview of the available scientific information on **Drobuline Hydrochloride**, including its physicochemical properties, mechanism of action, pharmacokinetics, and preclinical findings. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

Drobuline Hydrochloride is a white crystalline powder.[2] Its structure is characterized by a diphenylbutanol backbone with an isopropylamino group, which is believed to contribute to its affinity for cardiac ion channels.[2]

Table 1: Physicochemical Properties of **Drobuline Hydrochloride**

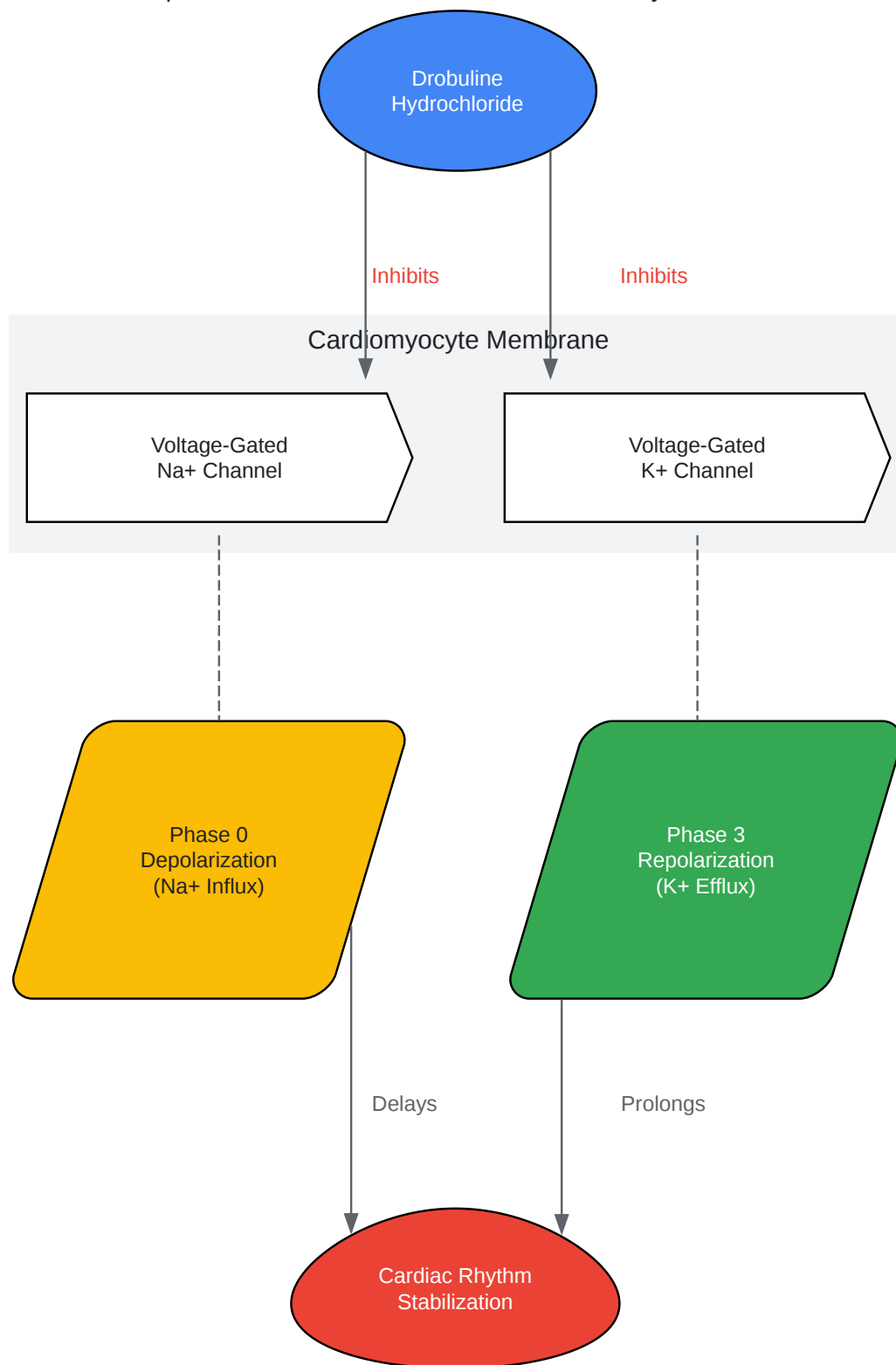
Property	Value	Reference
Molecular Formula	C₁₉H₂₆ClNO	[2]
Molecular Weight	319.87 g/mol	[2]
CAS Number	68162-52-7	[2]
Boiling Point	434.8°C	[2]
Density	1.027 g/cm ³	[2]

| Solubility | Soluble in DMSO (50 mg/mL) |[\[1\]](#)[\[2\]](#) |

Mechanism of Action

Drobuline Hydrochloride exerts its antiarrhythmic effects primarily through the inhibition of voltage-gated sodium (Na⁺) and potassium (K⁺) channels in cardiac tissues.[\[2\]](#) This dual-channel blockade leads to a delay in both the depolarization and repolarization phases of the cardiac action potential.[\[2\]](#) By prolonging the refractory period and reducing the automaticity of cardiac cells, **Drobuline Hydrochloride** helps to stabilize the cardiac rhythm, particularly in the context of ventricular arrhythmias.[\[2\]](#)

Proposed Mechanism of Action of Drobuline Hydrochloride

[Click to download full resolution via product page](#)Proposed Mechanism of Action of **Drobuline Hydrochloride**.

Pharmacokinetics and Metabolism

Pharmacokinetic studies in animal models indicate that **Drobuline Hydrochloride** is rapidly absorbed following intravenous administration, with a volume of distribution that suggests extensive tissue penetration.^[2] The compound exhibits moderate protein binding.^[2]

Table 2: Pharmacokinetic Parameters of **Drobuline Hydrochloride** in Animal Models

Parameter	Value	Reference
Half-life (t _{1/2})	2–3 hours	^[2]
Protein Binding	~84%	^[2]

| Major Excretion Route | Renal (unchanged) |^[2] |

Drobuline Hydrochloride is reported to undergo hepatic glucuronidation, with a significant portion (~88%) of the drug excreted unchanged in the urine.^[2] This renal clearance pathway suggests that dosage adjustments may be necessary in subjects with impaired kidney function.^[2]

Preclinical Efficacy

The antiarrhythmic efficacy of **Drobuline Hydrochloride** has been evaluated in canine models. In these studies, the compound was effective in suppressing ventricular tachycardia and fibrillation at doses of 2–5 mg/kg.^[2] Furthermore, in ischemia-reperfusion injury models, **Drobuline Hydrochloride** demonstrated superior efficacy compared to procainamide, reducing infarct size by 40%.^[2]

Table 3: Comparative Antiarrhythmic Efficacy

Agent	Mechanism	Half-life (h)	Renal Excretion (%)	Reference
Drobuline	Na ⁺ /K ⁺ channel inhibition	2–3	88	[2]
Lidocaine	Na ⁺ channel blockade	1.5–2	<10 (unchanged)	[2]
Amiodarone	Multi-channel inhibition	40–55 days	<1	[2]

| Procainamide | Na⁺ channel blockade | 3–4 | 50–60 |[2] |

Experimental Protocols

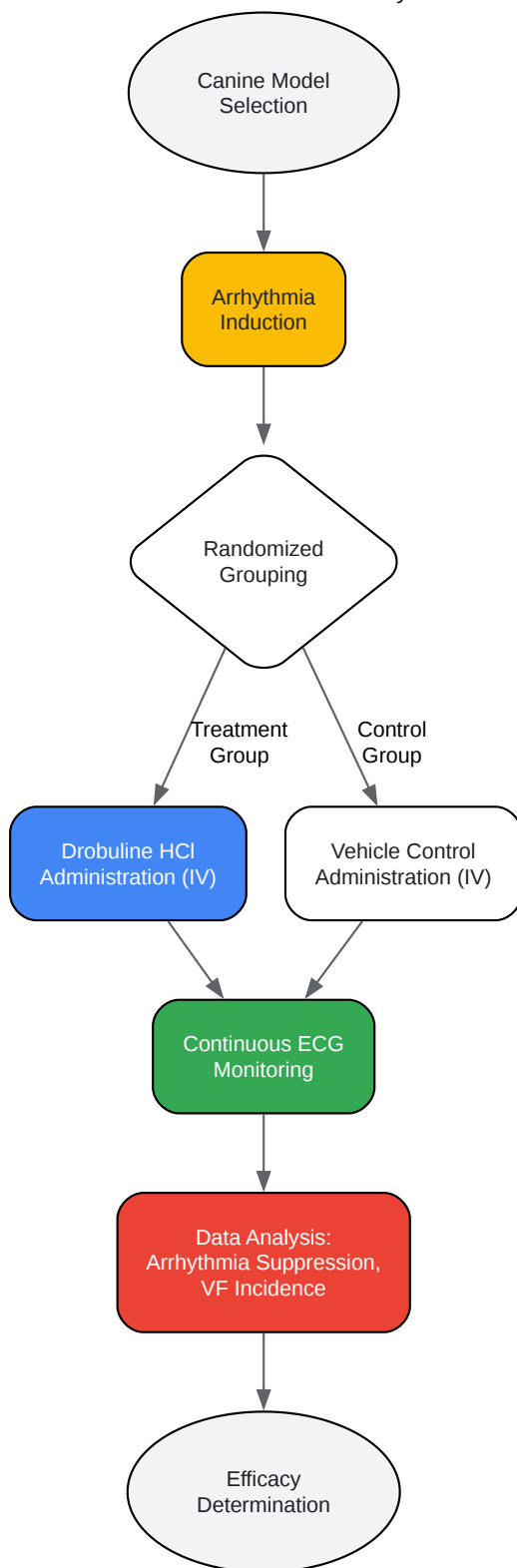
Detailed experimental protocols for **Drobuline Hydrochloride** are not extensively published. However, based on the available information and standard pharmacological practices, the following methodologies are likely to have been employed.

In Vivo Antiarrhythmic Efficacy (Canine Model)

- Objective: To assess the efficacy of **Drobuline Hydrochloride** in suppressing ventricular arrhythmias.
- Animal Model: Mongrel dogs of either sex.
- Arrhythmia Induction: Arrhythmias may be induced by methods such as coronary artery ligation to create an ischemic model, followed by programmed electrical stimulation.
- Drug Administration: **Drobuline Hydrochloride** (e.g., 2-5 mg/kg) or a vehicle control is administered intravenously.
- Monitoring: Continuous electrocardiogram (ECG) monitoring to assess changes in heart rate, rhythm, and the incidence and duration of ventricular tachycardia and fibrillation.

- Endpoint: The primary endpoint would be the suppression of induced arrhythmias and the prevention of ventricular fibrillation.

Experimental Workflow for In Vivo Antiarrhythmic Assessment



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Experimental Workflow for In Vivo Antiarrhythmic Assessment.

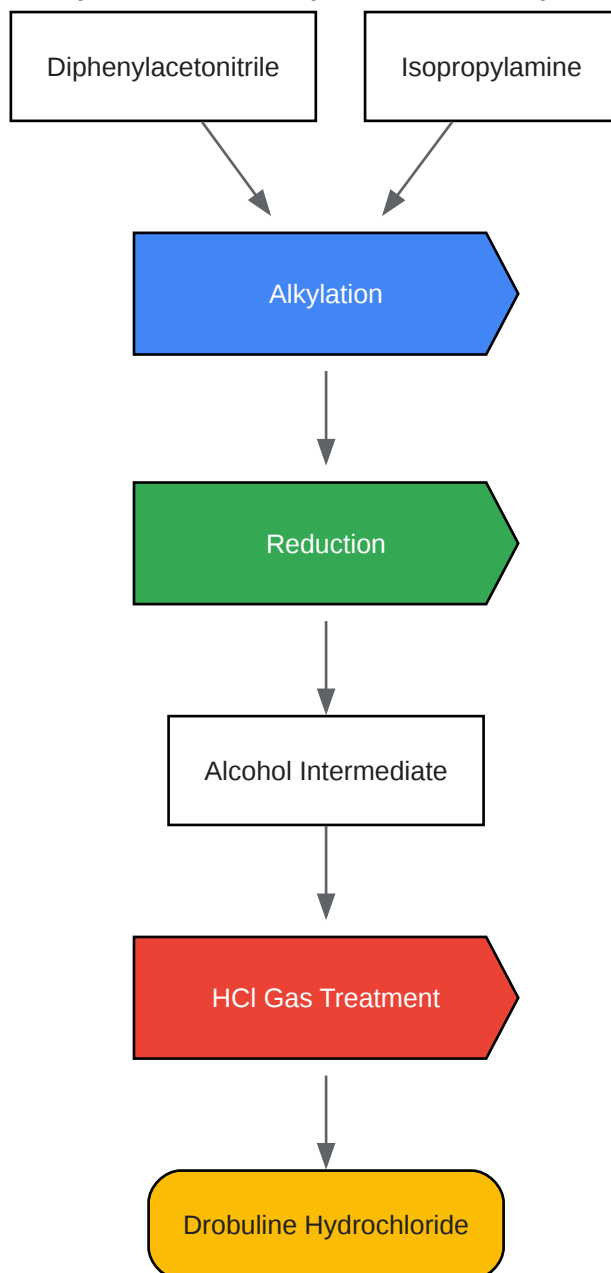
Ion Channel Inhibition Assays

- Objective: To determine the inhibitory effects of **Drobuline Hydrochloride** on voltage-gated sodium and potassium channels.
- Methodology: Patch-clamp electrophysiology on isolated cardiomyocytes or cell lines expressing the specific ion channels.
- Procedure:
 - Cells are cultured and prepared for patch-clamp recording.
 - A baseline recording of ion channel activity is established.
 - **Drobuline Hydrochloride** is applied at various concentrations to the cells.
 - Changes in ion current (e.g., peak current, inactivation kinetics) are recorded and analyzed.
- Data Analysis: Concentration-response curves are generated to determine the IC_{50} (half-maximal inhibitory concentration) of **Drobuline Hydrochloride** for each ion channel.

Synthesis

The industrial synthesis of **Drobuline Hydrochloride** is a multi-step process that begins with diphenylacetonitrile and isopropylamine as precursors.[2]

Chemical Synthesis Pathway of Drobuline Hydrochloride



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Chemical Synthesis Pathway of **Drobuline Hydrochloride**.

Clinical Research

There is currently no publicly available information regarding clinical trials of **Drobuline Hydrochloride** in humans. All available efficacy and pharmacokinetic data are derived from preclinical animal studies.

Conclusion

Drobuline Hydrochloride is a preclinical antiarrhythmic agent that demonstrates efficacy in animal models through the dual inhibition of sodium and potassium channels. Its pharmacokinetic profile suggests a relatively short half-life and renal excretion. Further research would be necessary to establish its safety and efficacy in human subjects.

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References

- 1. Drobuline hydrochloride | TargetMol [targetmol.com]
- 2. Drobuline hydrochloride (68162-52-7) for sale [vulcanchem.com]
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